Cas no 1820641-72-2 (1-(3-Bromo-5-fluoropyridin-2-yl)ethanone)

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo and fluoro substituent on the pyridine ring—enhance reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The acetyl group at the 2-position offers further functionalization potential, making it a versatile intermediate for constructing complex heterocyclic frameworks. The compound's high purity and stability under standard conditions ensure reliable performance in multistep syntheses. Its well-defined reactivity profile is particularly valuable in medicinal chemistry for developing bioactive molecules, where precise halogen positioning is critical for target interaction. Suitable for controlled environments, it requires handling with appropriate safety precautions due to its halogenated nature.
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone structure
1820641-72-2 structure
Product Name:1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
CAS No:1820641-72-2
MF:C7H5BrFNO
MW:218.023104429245
MDL:MFCD27981363
CID:3045877
PubChem ID:91659057
Update Time:2025-11-04

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
    • AKOS027424644
    • CS-0373593
    • D79871
    • 1820641-72-2
    • AB90738
    • 1-(3-BROMO-5-FLUOROPYRIDIN-2-YL)ETHAN-1-ONE
    • 1-(3-bromo-5-fluoro-2-pyridinyl)Ethanone
    • SCHEMBL22866557
    • MFCD27981363
    • 1-(3-bromo-5-fluoro-2-pyridyl)ethanone
    • DB-420549
    • MDL: MFCD27981363
    • Inchi: 1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3
    • InChI Key: WOIYJAQZUWFJGM-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CN=C1C(C)=O)F

Computed Properties

  • Exact Mass: 216.95385g/mol
  • Monoisotopic Mass: 216.95385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30Ų

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone Pricemore >>

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Additional information on 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone

Comprehensive Overview of 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone (CAS No. 1820641-72-2)

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone, with the CAS number 1820641-72-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine derivative family, characterized by its unique bromine and fluorine substitutions, which enhance its reactivity and utility in synthetic chemistry. Researchers and industry professionals frequently search for 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone synthesis, applications in drug discovery, and its role in cross-coupling reactions, reflecting its growing importance in modern chemistry.

The molecular structure of 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone features a pyridine ring substituted with bromo and fluoro groups at the 3rd and 5th positions, respectively, along with an acetyl group at the 2nd position. This arrangement makes it a versatile intermediate for constructing complex molecules, particularly in the development of heterocyclic compounds. Recent trends in AI-driven drug design and green chemistry have further highlighted the demand for such building blocks, as they enable efficient and sustainable synthesis routes.

One of the most searched topics related to this compound is its use in Suzuki-Miyaura coupling reactions, a pivotal method in pharmaceutical manufacturing. The presence of both bromine and fluorine substituents allows for selective functionalization, making it invaluable for creating biologically active molecules. Additionally, its applications extend to material science, where it serves as a precursor for advanced polymers and electronic materials. These attributes align with the increasing focus on high-performance materials and precision medicine in contemporary research.

From a safety and handling perspective, 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone requires standard laboratory precautions, as with most organic intermediates. Its stability under various conditions and compatibility with common reagents make it a reliable choice for multistep synthesis. Researchers often inquire about its storage conditions, solubility profiles, and purification methods, underscoring the need for detailed technical data to optimize experimental outcomes.

In the context of intellectual property and market demand, this compound has been cited in numerous patents, particularly in anticancer and antiviral drug development. The rise of personalized medicine and targeted therapies has further amplified its relevance, as it enables the creation of tailored molecular scaffolds. Industry reports also highlight its role in agrochemical innovation, where it contributes to the design of next-generation pesticides with improved efficacy and environmental profiles.

Looking ahead, the compound’s potential in catalysis and nanotechnology is an emerging area of interest. With advancements in computational chemistry, researchers can now predict its behavior in complex reactions, reducing trial-and-error in the lab. This aligns with the broader shift toward data-driven research and automated synthesis platforms, which are transforming the chemical industry. As such, 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone remains a focal point for innovation, bridging the gap between traditional organic synthesis and cutting-edge technologies.

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